molecular formula C15H11N5OS2 B12482628 N-(2-{3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}phenyl)thiophene-2-carboxamide

N-(2-{3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}phenyl)thiophene-2-carboxamide

Cat. No.: B12482628
M. Wt: 341.4 g/mol
InChI Key: QNOMRFXJYOEMGL-UHFFFAOYSA-N
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Description

N-(2-{3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}phenyl)thiophene-2-carboxamide is a complex heterocyclic compound that combines multiple functional groups, including triazole, thiadiazole, and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}phenyl)thiophene-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . The reaction conditions often involve acid catalysis and refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(2-{3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(2-{3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}phenyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of cancer cells or pathogens . The compound’s ability to form hydrogen bonds and interact with various biological targets makes it a versatile pharmacophore .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-B][1,3,4]thiadiazine: Shares a similar core structure but lacks the thiophene and carboxamide groups.

    1,2,4-Triazolo[3,4-B][1,3,4]thiadiazole: Similar scaffold but different substituents.

Uniqueness

N-(2-{3-Methyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}phenyl)thiophene-2-carboxamide is unique due to its combination of triazole, thiadiazole, and thiophene rings, which confer distinct electronic and steric properties. This uniqueness enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C15H11N5OS2

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C15H11N5OS2/c1-9-17-18-15-20(9)19-14(23-15)10-5-2-3-6-11(10)16-13(21)12-7-4-8-22-12/h2-8H,1H3,(H,16,21)

InChI Key

QNOMRFXJYOEMGL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=CC=C3NC(=O)C4=CC=CS4

Origin of Product

United States

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